molecular formula C10H12O3 B2717683 2-Hydroxy-3-(4-methylphenyl)propanoic acid CAS No. 175897-66-2

2-Hydroxy-3-(4-methylphenyl)propanoic acid

Cat. No.: B2717683
CAS No.: 175897-66-2
M. Wt: 180.203
InChI Key: IIAHPWWDVIUNBP-UHFFFAOYSA-N
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Description

“2-Hydroxy-3-p-tolyl-propionic acid” is also known as “3-(P-Tolyl)Propionic Acid”. It is a small molecule that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

While specific synthesis methods for “2-Hydroxy-3-p-tolyl-propionic acid” were not found, related compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular formula of “2-Hydroxy-3-p-tolyl-propionic acid” is C10H12O2 . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .

Scientific Research Applications

Poly(lactic acid) Processing Technologies

2-Hydroxy propionic acid is a building block for poly(lactic acid) (PLA), a biodegradable and compostable thermoplastic derived from renewable sources. PLA's applications have traditionally been limited to biomedical areas due to its bioabsorbable characteristics. However, advancements in polymerization techniques have expanded its use to consumer goods and packaging, highlighting its role in addressing solid waste disposal issues and reducing reliance on petroleum-based plastics. The unique properties of PLA necessitate specific considerations in its conversion to molded parts, films, foams, and fibers, emphasizing the importance of understanding its structural, thermal, crystallization, and rheological properties (Lim, Auras, & Rubino, 2008).

3-Hydroxy-propionic Acid Production and Applications

3-Hydroxy-propionic acid (3-HP) is a nonchiral organic acid derived from biomass, ranking third among the top 12 platform chemicals. Its applications in novel petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials are notable. Despite the high cost of starting materials and environmental concerns of existing chemical processes, the biological production of 3-HP using recombinant strains has attracted interest. This showcases the potential of 3-HP in sustainable manufacturing processes (Tingirikari, Ahmed, & Yata, 2016).

Enhancements in Glycerol Metabolism for 3-HP Production

Research on recombinant Klebsiella pneumoniae strains has demonstrated the potential to enhance 3-Hydroxypropionic acid production from glycerol. By overexpressing specific enzymes and utilizing nitrate as an electron acceptor, these studies have improved the conversion process, providing insights into the optimization of microbial pathways for industrial chemical production (Ashok et al., 2013).

Bionanocomposites Development

The study on the chain extender effect of 3-(4-hydroxyphenyl)propionic acid highlights its role in creating bionanocomposites with enhanced thermal stability and mechanical properties. This research underscores the potential of using bio-based hydroxy acids as modifiers in polymer composites, contributing to the development of fully biodegradable and environmentally friendly materials (Totaro et al., 2017).

Renewable Building Blocks for Polymer Production

Phloretic acid, derived from 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block for polymer production. Its application in enhancing the reactivity of molecules towards benzoxazine ring formation offers a sustainable alternative to phenol, demonstrating the versatility of hydroxy acids in materials science (Trejo-Machin et al., 2017).

Properties

IUPAC Name

2-hydroxy-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAHPWWDVIUNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mechanically stirred suspension of 2-chloro-3-p-tolyl-propionic acid methyl ester (23 g, 0.1 mol), calcium carbonate (11 g, 0.1 mol), sodium hydroxide (5.5 g, 0.11 mol), 200 ml of dioxane and 300 ml of water is heated at reflux for 16 hours. After cooling to room temperature, 1.3 l of 2 N hydrochloric acid are added and the mixture is extracted with ethyl acetate. The combined organic layer is washed with brine, dried over magnesium sulfate and evaporated to yield 2-hydroxy-3-p-tolyl-propionic acid, which is sufficiently pure to be used in the next step.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step Two

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